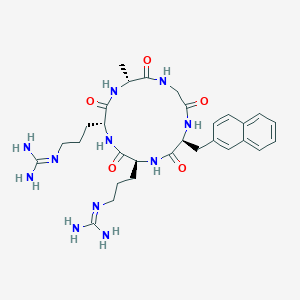

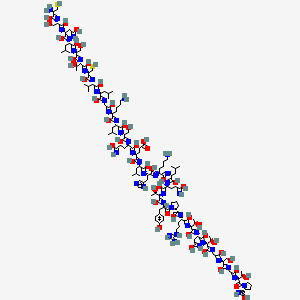

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide est une hormone polypeptidique connue sous le nom de calcitonine (saumon). Ce composé est une hormone peptidique de 32 acides aminés sécrétée par la glande ultimobranchiale du saumon. Il appartient à la famille des protéines de type calcitonine et est utilisé pour traiter diverses affections osseuses, telles que la maladie de Paget, l'ostéoporose postménopausique et l'hypercalcémie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide implique la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend:

Couplage: Chaque acide aminé est couplé au peptide lié à la résine à l'aide d'agents activateurs comme les carbodiimides.

Déprotection: Les groupes protecteurs des acides aminés sont éliminés pour permettre l'étape de couplage suivante.

Clivage: Le peptide complet est clivé de la résine et purifié.

Méthodes de production industrielle

La production industrielle de This compound suit généralement la même méthode SPPS mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des synthétiseurs de peptides automatisés et une chromatographie liquide haute performance (HPLC) pour la purification .

Analyse Des Réactions Chimiques

Types de réactions

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le pont disulfure entre les résidus cystéine peut être oxydé ou réduit.

Substitution: Les résidus d'acides aminés peuvent être substitués par mutagénèse dirigée.

Réactifs et conditions courants

Hydrolyse: Acide ou alcalin aqueux.

Oxydation/Réduction: Peroxyde d'hydrogène ou dithiothréitol (DTT).

Substitution: Enzymes spécifiques ou réactifs chimiques pour la mutagénèse.

Principaux produits formés

Hydrolyse: Petits peptides ou acides aminés libres.

Oxydation: Peptides modifiés avec des ponts disulfure modifiés.

Substitution: Peptides avec des résidus d'acides aminés substitués.

Applications de recherche scientifique

This compound: a une large gamme d'applications de recherche scientifique:

Chimie: Utilisé comme peptide modèle pour étudier la synthèse et le repliement des peptides.

Biologie: Enquêté pour son rôle dans l'homéostasie du calcium et le métabolisme osseux.

Médecine: Utilisé dans le traitement des maladies et affections osseuses.

Industrie: Employé dans le développement de médicaments et d'agents thérapeutiques à base de peptides.

Mécanisme d'action

Le mécanisme d'action de This compound implique son interaction avec les récepteurs de la calcitonine sur les ostéoclastes. Cette interaction inhibe l'activité des ostéoclastes, réduisant la résorption osseuse et abaissant les taux de calcium sanguin. Le peptide augmente également l'excrétion rénale de phosphate, de calcium, de sodium, de magnésium et de potassium en diminuant la réabsorption tubulaire .

Applications De Recherche Scientifique

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and folding.

Biology: Investigated for its role in calcium homeostasis and bone metabolism.

Medicine: Used in the treatment of bone-related diseases and conditions.

Industry: Employed in the development of peptide-based drugs and therapeutic agents.

Mécanisme D'action

The mechanism of action of CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide involves its interaction with calcitonin receptors on osteoclasts. This interaction inhibits osteoclast activity, reducing bone resorption and lowering blood calcium levels. The peptide also increases renal excretion of phosphate, calcium, sodium, magnesium, and potassium by decreasing tubular reabsorption .

Comparaison Avec Des Composés Similaires

CSNLSTCVLGKLSQELHKLQTYPRTNTGSGTP-amide: est comparé à d'autres peptides de type calcitonine, tels que la calcitonine humaine et la calcitonine d'anguille. Bien que tous ces peptides partagent des fonctions similaires, This compound (calcitonine de saumon) est plus puissant et a une durée d'action plus longue que sa contrepartie humaine . Des composés similaires comprennent:

- Calcitonine humaine

- Calcitonine d'anguille

- Amyline

- Peptide apparenté au gène de la calcitonine (CGRP) .

Propriétés

Formule moléculaire |

C145H242N44O48S2 |

|---|---|

Poids moléculaire |

3433.9 g/mol |

Nom IUPAC |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-1-hydroxy-3-sulfanylpropylidene]amino]-1,3-dihydroxypropylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,3-dihydroxybutylidene]amino]-1-hydroxy-3-sulfanylpropylidene]amino]-1-hydroxy-3-methylbutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxyethylidene]amino]-1-hydroxyhexylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S,3R)-1-[1-[(2R)-2-[N-[(2S)-5-carbamimidamido-1-[(2S,3R)-1-[(2S)-1-[(2S,3R)-1-[2-[(2S)-1,3-dihydroxy-1-[2-hydroxy-2-[(2S,3R)-3-hydroxy-1-[(2R)-2-(C-hydroxycarbonimidoyl)pyrrolidin-1-yl]-1-oxobutan-2-yl]iminoethyl]iminopropan-2-yl]imino-2-hydroxyethyl]imino-1,3-dihydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1-hydroxypentan-2-yl]-C-hydroxycarbonimidoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]imino-1,3-dihydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxyhexan-2-yl]imino-1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-5-hydroxypentanoic acid |

InChI |

InChI=1S/C145H242N44O48S2/c1-65(2)45-86(175-139(232)110(70(11)12)183-136(229)99(63-239)181-142(235)114(74(16)197)187-135(228)98(61-193)180-129(222)90(49-69(9)10)172-131(224)92(52-104(151)202)174-134(227)96(59-191)178-117(210)79(148)62-238)118(211)158-55-106(204)162-80(25-18-20-40-146)120(213)169-89(48-68(7)8)128(221)179-97(60-192)133(226)167-83(34-37-102(149)200)122(215)165-85(36-39-109(207)208)123(216)171-88(47-67(5)6)127(220)173-91(51-77-54-156-64-161-77)130(223)164-81(26-19-21-41-147)121(214)170-87(46-66(3)4)126(219)166-84(35-38-103(150)201)125(218)186-113(73(15)196)141(234)177-94(50-76-30-32-78(199)33-31-76)143(236)189-44-24-29-101(189)137(230)168-82(27-22-42-157-145(154)155)124(217)185-112(72(14)195)140(233)176-93(53-105(152)203)132(225)184-111(71(13)194)138(231)160-56-107(205)163-95(58-190)119(212)159-57-108(206)182-115(75(17)198)144(237)188-43-23-28-100(188)116(153)209/h30-33,54,64-75,79-101,110-115,190-199,238-239H,18-29,34-53,55-63,146-148H2,1-17H3,(H2,149,200)(H2,150,201)(H2,151,202)(H2,152,203)(H2,153,209)(H,156,161)(H,158,211)(H,159,212)(H,160,231)(H,162,204)(H,163,205)(H,164,223)(H,165,215)(H,166,219)(H,167,226)(H,168,230)(H,169,213)(H,170,214)(H,171,216)(H,172,224)(H,173,220)(H,174,227)(H,175,232)(H,176,233)(H,177,234)(H,178,210)(H,179,221)(H,180,222)(H,181,235)(H,182,206)(H,183,229)(H,184,225)(H,185,217)(H,186,218)(H,187,228)(H,207,208)(H4,154,155,157)/t71-,72-,73-,74-,75-,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+,91+,92+,93+,94?,95+,96+,97+,98+,99+,100-,101-,110+,111+,112+,113+,114+,115+/m1/s1 |

Clé InChI |

AZCMZZXDDMAXIT-SLFAFRAOSA-N |

SMILES isomérique |

C[C@H]([C@@H](C(=N[C@@H](CC(=N)O)C(=N[C@@H]([C@@H](C)O)C(=NCC(=N[C@@H](CO)C(=NCC(=N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@@H]1C(=N)O)O)O)O)O)O)O)N=C([C@H](CCCNC(=N)N)N=C([C@H]2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N=C([C@H]([C@@H](C)O)N=C([C@H](CCC(=N)O)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C([C@H](CC4=CN=CN4)N=C([C@H](CC(C)C)N=C([C@H](CCC(=O)O)N=C([C@H](CCC(=N)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CCCCN)N=C(CN=C([C@H](CC(C)C)N=C([C@H](C(C)C)N=C([C@H](CS)N=C([C@H]([C@@H](C)O)N=C([C@H](CO)N=C([C@H](CC(C)C)N=C([C@H](CC(=N)O)N=C([C@H](CO)N=C([C@H](CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

SMILES canonique |

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(C(C)O)C(=NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=NC(CCCNC(=N)N)C(=NC(C(C)O)C(=NC(CC(=N)O)C(=NC(C(C)O)C(=NCC(=NC(CO)C(=NCC(=NC(C(C)O)C(=O)N3CCCC3C(=N)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CCCCN)N=C(C(CC4=CN=CN4)N=C(C(CC(C)C)N=C(C(CCC(=O)O)N=C(C(CCC(=N)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CCCCN)N=C(CN=C(C(CC(C)C)N=C(C(C(C)C)N=C(C(CS)N=C(C(C(C)O)N=C(C(CO)N=C(C(CC(C)C)N=C(C(CC(=N)O)N=C(C(CO)N=C(C(CS)N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R)-3-[hydroxy-[2-hydroxy-3-[hydroxy-[(2R)-2-[(9E,12Z)-octadeca-9,12-dienoyl]oxy-3-[(9E,12E)-octadeca-9,12-dienoyl]oxypropoxy]phosphoryl]oxypropoxy]phosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10847743.png)

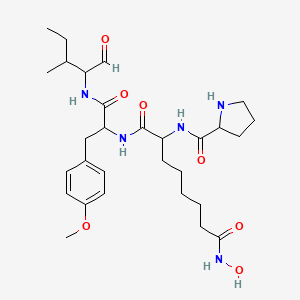

![cyclo[DL-Asu(NHOH)(NHOH)-DL-Phe-DL-Phe-DL-Pro]](/img/structure/B10847758.png)